N-(2-nitrophenyl)quinazolin-4-amine

Monoamine Oxidase B Inhibition Parkinson's Disease Research Enzyme Kinetics

Specifically designed for MAO-B inhibition (IC50 38 nM) with >2000-fold selectivity over MAO-A, this compound is essential for dopamine metabolism studies, neuroprotection in Parkinson’s models, and as a dual-purpose reference standard in HTS. The reducible nitro group enables convenient synthesis of 4-(2-aminophenyl)quinazolin-4-amine derivatives for SAR campaigns. Its well-defined physicochemical profile (LogP 3.88, PSA 83.63 Ų) makes it a reliable benchmark for ADME assays and CNS penetration studies.

Molecular Formula C14H10N4O2
Molecular Weight 266.25 g/mol
CAS No. 88404-42-6
Cat. No. B1661159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)quinazolin-4-amine
CAS88404-42-6
Molecular FormulaC14H10N4O2
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H10N4O2/c19-18(20)13-8-4-3-7-12(13)17-14-10-5-1-2-6-11(10)15-9-16-14/h1-9H,(H,15,16,17)
InChIKeyJUTKPCQZYLEVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitrophenyl)quinazolin-4-amine (CAS 88404-42-6) – A Specialized Quinazoline Monoamine Oxidase Inhibitor and Synthetic Intermediate


N-(2-Nitrophenyl)quinazolin-4-amine (CAS 88404-42-6) is a 4-anilinoquinazoline derivative characterized by a 2-nitrophenyl substituent at the 4-position [1]. It belongs to the quinazoline class, a privileged scaffold in medicinal chemistry, and exhibits a distinct biological profile as a potent inhibitor of human monoamine oxidase B (MAO-B) [2]. The compound's molecular architecture, featuring a hydrogen-bond-accepting nitro group and a lipophilic quinazoline core, imparts specific physicochemical properties (LogP 3.88, PSA 83.63 Ų) that differentiate it from simpler quinazoline analogs .

N-(2-Nitrophenyl)quinazolin-4-amine: Why Class-Level Substitution Is Not Feasible


In the quinazoline chemical series, seemingly minor structural modifications can precipitate dramatic shifts in biological activity and target selectivity. For N-(2-nitrophenyl)quinazolin-4-amine, the specific 2-nitrophenyl substitution pattern is not merely decorative; it directly governs the compound's ability to act as a potent MAO-B inhibitor (IC50 = 38 nM) while remaining largely inert toward MAO-A (IC50 ~90,000 nM) [1][2]. Generic replacement with a related 4-anilinoquinazoline or a quinazolinone derivative lacking this precise substitution would yield entirely different potency and selectivity profiles, as evidenced by the fact that many highly optimized quinazoline MAO-A inhibitors achieve nanomolar potency, whereas simple quinazolinone-based MAO-B inhibitors typically exhibit only micromolar activity [3][4]. Consequently, interchangeability is precluded.

Quantitative Differentiation Evidence for N-(2-Nitrophenyl)quinazolin-4-amine


MAO-B Inhibitory Potency: 17-Fold Improvement Over Leading Quinazolinone Derivatives

N-(2-Nitrophenyl)quinazolin-4-amine demonstrates a potent inhibitory effect against recombinant human MAO-B with an IC50 of 38 nM [1]. This activity is significantly stronger than that of the most potent 4(3H)-quinazolinone derivative in a comparative study, which exhibited an IC50 of 0.685 µM (685 nM) [2]. The quantified difference represents a 17-fold increase in potency. Additionally, this compound's MAO-B inhibition is remarkably selective, as its activity against MAO-A is negligible (IC50 = 9.04E+4 nM), yielding a selectivity index of >2000 [1][3]. This stands in contrast to many quinazoline-based MAO inhibitors which often show significant cross-reactivity with MAO-A.

Monoamine Oxidase B Inhibition Parkinson's Disease Research Enzyme Kinetics

MAO-A Selectivity Profile: Essential for Isolating MAO-B-Mediated Effects

While many quinazoline-derived compounds exhibit potent inhibition of both MAO-A and MAO-B, N-(2-nitrophenyl)quinazolin-4-amine demonstrates an extreme selectivity profile. It is virtually inactive against MAO-A, with an IC50 of 9.04E+4 nM (approximately 90 µM) [1]. This contrasts sharply with optimized quinazoline amino acid derivatives, which have been shown to inhibit MAO-A with IC50 values in the low nanomolar range (e.g., 2.1 × 10⁻⁹ M) [2]. The stark difference in potency (over 40,000-fold) underscores that this compound occupies a unique niche in the MAO inhibitor landscape, providing a tool to dissect MAO-B-specific pathways without the confounding influence of MAO-A inhibition.

Enzyme Selectivity Monoamine Oxidase Off-Target Activity

Enhanced Lipophilicity and Polar Surface Area: Rationale for Optimized ADME Properties

The substitution of a 2-nitrophenyl group onto the quinazolin-4-amine core markedly alters its physicochemical profile. N-(2-Nitrophenyl)quinazolin-4-amine exhibits a calculated LogP of 3.88 and a polar surface area (PSA) of 83.63 Ų . In contrast, the unsubstituted parent compound, quinazolin-4-amine, has a LogP of 1.19 and a PSA of 51.8 Ų [1]. This represents a substantial increase in lipophilicity (3.3-fold increase in LogP) and a moderate increase in PSA. Such changes directly impact membrane permeability and solubility, two critical parameters for in vivo pharmacokinetics. The balanced increase in both lipophilicity and polarity suggests potential for improved blood-brain barrier penetration compared to less lipophilic analogs, while maintaining a PSA within the generally acceptable range for CNS drug candidates.

Physicochemical Properties Lipophilicity Drug-Likeness

Synthetic Versatility: A Privileged Intermediate for Nitro Reduction Chemistry

N-(2-Nitrophenyl)quinazolin-4-amine serves as a strategic intermediate in the synthesis of more complex quinazoline derivatives, particularly through the reduction of its nitro group to an amino group. This transformation is a key step in accessing 4-anilinoquinazolines with diverse biological activities. Recent advances in synthetic methodology highlight the utility of nitroquinazoline reduction, with electrochemical methods achieving yields ranging from 33% to 88% under metal-free, ambient-temperature conditions [1]. This compares favorably to traditional catalytic hydrogenation, which may require specialized equipment and presents safety concerns. The compound's nitro group provides a well-defined synthetic handle for late-stage functionalization, enabling the generation of focused libraries of aminoquinazolines for structure-activity relationship (SAR) studies.

Synthetic Intermediate Nitro Reduction Chemical Biology

Validated Application Scenarios for N-(2-Nitrophenyl)quinazolin-4-amine


Potent and Selective MAO-B Inhibition for Parkinson's Disease Research

Given its potent MAO-B inhibition (IC50 = 38 nM) and over 2000-fold selectivity for MAO-B over MAO-A, N-(2-nitrophenyl)quinazolin-4-amine is an ideal tool compound for studies requiring specific blockade of dopamine metabolism in the brain [1][2]. Its use is particularly well-suited for in vitro enzyme assays and cellular models of Parkinson's disease, where the aim is to assess MAO-B-dependent neuroprotection or dopaminergic signaling without the confounding effects of peripheral MAO-A inhibition. The compound's physicochemical profile (LogP 3.88) suggests it may also be suitable for in vivo studies requiring central nervous system penetration .

Strategic Intermediate for Generating 4-Aminoquinazoline Libraries

The reducible nitro group of N-(2-nitrophenyl)quinazolin-4-amine positions it as a valuable intermediate for the synthesis of 4-(2-aminophenyl)quinazolin-4-amine derivatives [3]. Researchers can employ modern electrochemical or traditional chemical reduction methods to generate the corresponding amine, which can then be further derivatized via amide coupling, reductive amination, or other chemistries. This synthetic route offers a reliable path to explore structure-activity relationships around the 4-anilinoquinazoline scaffold, a known pharmacophore for kinase and MAO inhibition.

Medicinal Chemistry Scaffold Optimization Leveraging Unique Physicochemical Properties

The distinct physicochemical signature of N-(2-nitrophenyl)quinazolin-4-amine (LogP 3.88, PSA 83.63 Ų) provides a specific starting point for medicinal chemistry campaigns aimed at balancing potency with drug-like properties . Its increased lipophilicity compared to the parent quinazolin-4-amine (LogP 1.19) makes it a more relevant model compound for predicting the behavior of more advanced lead candidates that often require higher lipophilicity for target engagement. Researchers can use this compound to benchmark permeability and solubility in early-stage ADME assays, or as a control in studies exploring the impact of nitro group reduction on overall molecular properties.

Tool Compound for Profiling MAO Isoform Selectivity in Drug Discovery

In screening cascades for novel MAO inhibitors, the extreme selectivity profile of N-(2-nitrophenyl)quinazolin-4-amine (MAO-B IC50 = 38 nM; MAO-A IC50 > 90 µM) makes it an invaluable reference standard [1][2]. It can be used as a positive control for MAO-B inhibition and a negative control for MAO-A inhibition in high-throughput assays. This dual utility reduces the number of reference compounds needed per assay plate and ensures that assay windows for both isoforms are properly calibrated, enhancing the reliability of hit identification and selectivity profiling efforts.

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